

Physical properties of N,3-diethylaniline (boiling point, melting point)

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A Technical Guide to the Physical Properties of Diethylaniline Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the boiling and melting points, of diethylaniline isomers. The nomenclature "**N,3-diethylaniline**" is ambiguous and does not correspond to a standardly recognized chemical structure. Therefore, this document addresses the physical properties of the two most plausible interpretations of this name: N,N-diethylaniline and 3-ethylaniline. A clear distinction between these two isomers is crucial for accurate research and development.

Data Presentation

The experimentally determined physical properties of N,N-diethylaniline and 3-ethylaniline are summarized in the table below for direct comparison.



Property	N,N-Diethylaniline	3-Ethylaniline
CAS Number	91-66-7[1]	587-02-0[2]
Molecular Formula	C10H15N[1]	C ₈ H ₁₁ N[2]
Molecular Weight	149.23 g/mol	121.18 g/mol [2]
Boiling Point	216-217 °C[1]	212 °C[2][3]
Melting Point	-38 °C[1]	-8 °C[2][3]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of organic compounds.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
- Capillary tubes (sealed at one end)[5]
- Thermometer
- Sample of the organic solid

Procedure (Capillary Method):

- A small amount of the finely powdered, dry sample is introduced into a capillary tube to a height of 2-3 mm.[6]
- The capillary tube is placed in the heating block of the melting point apparatus.[4]



- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5]
- The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[4]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]
- The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[6]
- 2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[7]

Apparatus:

- Thiele tube or a micro-boiling point apparatus[8]
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)[9]
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)[10]
- Liquid sample

Procedure (Micro-Boiling Point Method):

- A small volume (a few drops) of the liquid sample is placed in a fusion tube.
- A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[10]



- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]
- This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]
- The apparatus is heated gently and uniformly.[9]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a rapid and continuous stream of bubbles is observed. The temperature is noted.[9]
- The heat source is removed, and the apparatus is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

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